

Elucidating the Structure of *trans*-4-Isopropylcyclohexanecarboxylic Acid: A Technical Guide

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Compound of Interest

	<i>trans</i> -4-
Compound Name:	<i>Isopropylcyclohexanecarboxylic acid</i>
Cat. No.:	B134217

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For Researchers, Scientists, and Drug Development Professionals

Introduction

***trans*-4-Isopropylcyclohexanecarboxylic acid** is a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-diabetic drug Nateglinide.^[1] Its precise molecular structure and stereochemistry are crucial for its reactivity and the ultimate efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the structure elucidation of ***trans*-4-Isopropylcyclohexanecarboxylic acid**, detailing the spectroscopic data and experimental protocols used for its characterization.

Physicochemical Properties

***trans*-4-Isopropylcyclohexanecarboxylic acid** is a white crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference
CAS Number	7077-05-6	[1] [2]
Molecular Formula	C ₁₀ H ₁₈ O ₂	[1] [2]
Molecular Weight	170.25 g/mol	[1] [2]
Melting Point	95 °C	[1] [2]
Boiling Point	263.8 °C at 760 mmHg	[2]
Appearance	White crystalline powder	[1]
Solubility	Slightly soluble in DMSO and Methanol	[1]

Synthesis and Purification

The primary route for the synthesis of 4-isopropylcyclohexanecarboxylic acid is the catalytic hydrogenation of cuminic acid (4-isopropylbenzoic acid). This initial reaction typically yields a mixture of cis and trans isomers.[\[3\]](#) To obtain the desired trans isomer, an epimerization step is employed, followed by purification through recrystallization.

Experimental Protocols

1. Synthesis of **cis/trans-4-Isopropylcyclohexanecarboxylic Acid** Mixture:

- Materials: Cuminic acid, Platinum oxide (catalyst), Glacial acetic acid.
- Procedure:
 - Suspend platinum oxide (500 mg) in glacial acetic acid (50 ml).
 - Add cuminic acid (10 g, 61 mmol) to the suspension.
 - Stir the mixture vigorously for 2 hours at room temperature under a hydrogen pressure of 5 kg/cm².
 - Remove the catalyst by filtration.

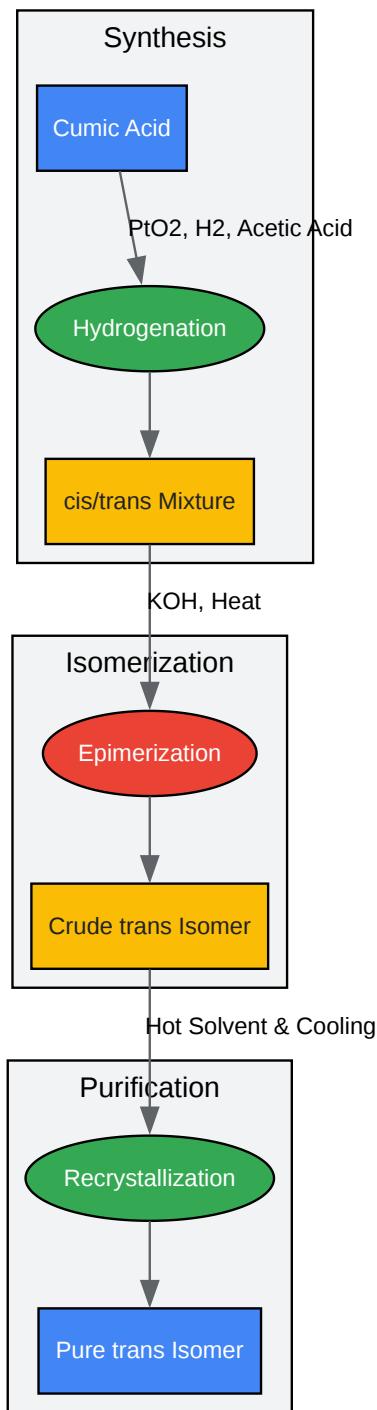
- Concentrate the filtrate under reduced pressure to obtain the solid product, which is a mixture of cis and trans isomers (typically in a 3:1 cis:trans ratio).[3]

2. Epimerization to the trans Isomer:

- Materials: cis/trans-4-Isopropylcyclohexanecarboxylic acid mixture, Potassium hydroxide, Shellsol 71 (or another high-boiling inert solvent).
- Procedure:
 - Dissolve the cis/trans acid mixture in Shellsol 71.
 - Add potassium hydroxide.
 - Heat the reaction mixture to 140-150 °C for approximately 3.5 hours.[4][5] This process drives the equilibrium towards the more stable trans isomer.
 - Cool the reaction mixture.

3. Purification by Recrystallization:

- Materials: Crude trans-4-Isopropylcyclohexanecarboxylic acid, suitable solvent (e.g., methanol-water mixture).
- Procedure:
 - Dissolve the crude product in a minimum amount of the hot solvent mixture.[6][7][8][9]
 - Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.
 - Further cool the solution in an ice bath to maximize crystal yield.[6][8]
 - Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent. [6][7][9]
 - Dry the crystals under vacuum.



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Synthesis and Purification Workflow

Structure Elucidation via Spectroscopy

The definitive structure of **trans-4-Isopropylcyclohexanecarboxylic acid** is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The trans configuration of the substituents on the cyclohexane ring can be confirmed by the chemical shifts and coupling constants of the protons at the C1 and C4 positions. In the trans isomer, both the carboxylic acid and isopropyl groups are in the equatorial position, leading to specific splitting patterns for the axial and equatorial protons on the ring.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-COOH	~12.0	singlet (broad)	-
H-1 (axial)	~2.2	triplet of triplets	$J(H1a, H2a) \approx 12$, $J(H1a, H2e) \approx 3$
H-4 (axial)	~1.5	multiplet	-
Cyclohexane Ring Protons	1.0 - 2.1	multiplet	-
-CH(CH ₃) ₂	~1.8	septet	$J \approx 7$
-CH(CH ₃) ₂	~0.9	doublet	$J \approx 7$

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. For **trans-4-Isopropylcyclohexanecarboxylic acid**, ten distinct signals are expected.

Carbon Assignment	Chemical Shift (δ , ppm)
-COOH	~180
C-1	~45
C-4	~43
C-2, C-6	~30
C-3, C-5	~28
-CH(CH ₃) ₂	~33
-CH(CH ₃) ₂	~20

Note: Predicted values based on typical chemical shifts for substituted cyclohexanes. Actual values can be confirmed by referencing spectral databases.[\[10\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic absorptions for a carboxylic acid are a very broad O-H stretch and a strong C=O stretch.

Wavenumber (cm ⁻¹)	Vibration
3300 - 2500	O-H stretch (very broad, characteristic of carboxylic acid dimer)
2960 - 2850	C-H stretch (aliphatic)
1710 - 1700	C=O stretch (strong)
1470 - 1450	C-H bend
1300 - 1200	C-O stretch
950 - 900	O-H bend (out-of-plane)

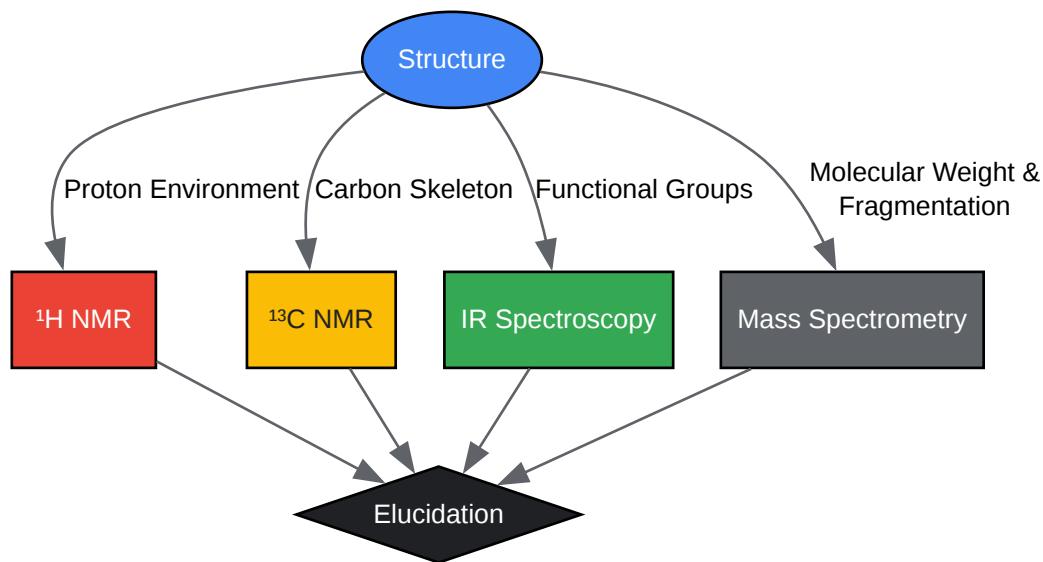
Note: These are typical ranges for carboxylic acids. A specific spectrum can be found on resources like ChemicalBook.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) would be expected at $m/z = 170$.

m/z	Proposed Fragment
170	$[C_{10}H_{18}O_2]^+$ (Molecular Ion)
153	$[M - OH]^+$
127	$[M - C_3H_7]^+$ (loss of isopropyl group)
125	$[M - COOH]^+$
81	$[C_6H_9]^+$ (cyclohexenyl cation)
43	$[C_3H_7]^+$ (isopropyl cation, likely a prominent peak)

Note: Fragmentation patterns are predicted based on common fragmentation pathways for carboxylic acids and substituted cyclohexanes.

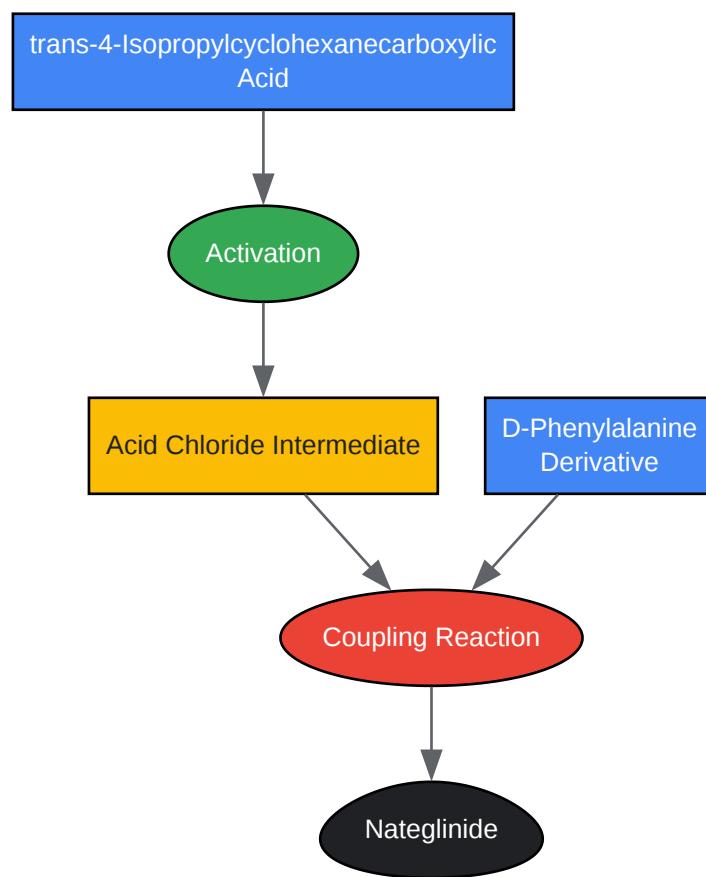


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Spectroscopic Elucidation Logic

Role in Drug Development

trans-4-Isopropylcyclohexanecarboxylic acid is a crucial building block in the synthesis of Nateglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes. The trans stereochemistry is essential for the correct three-dimensional structure of the final drug molecule, which in turn dictates its binding to the target protein and its pharmacological activity.



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Role in Nateglinide Synthesis

Conclusion

The structural elucidation of **trans-4-Isopropylcyclohexanecarboxylic acid** is a clear example of the application of modern spectroscopic and synthetic chemistry techniques. A combination of ^1H NMR, ^{13}C NMR, IR, and MS allows for the unambiguous determination of its molecular structure and stereochemistry. The well-defined synthesis and purification protocols ensure the availability of this high-purity intermediate, which is critical for the production of

essential pharmaceuticals like Nateglinide. This guide provides the foundational knowledge necessary for researchers and professionals working with this important chemical compound.

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